4-(Aminomethyl)-2-isopropylphenol
CAS No.:
Cat. No.: VC18781247
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15NO |
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Molecular Weight | 165.23 g/mol |
IUPAC Name | 4-(aminomethyl)-2-propan-2-ylphenol |
Standard InChI | InChI=1S/C10H15NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,6,11H2,1-2H3 |
Standard InChI Key | WDTAWVMIQZOLTM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=C(C=CC(=C1)CN)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-(Aminomethyl)-2-isopropylphenol (CAS: 92188-39-1) has the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its IUPAC name is 2-(aminomethyl)-4-propan-2-ylphenol, reflecting the positions of the substituents:
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A hydroxyl group at position 4.
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An isopropyl group at position 2.
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An aminomethyl group (-CH₂NH₂) at position 1 (ortho to the hydroxyl group) .
Key Identifiers:
Property | Value | Source |
---|---|---|
SMILES | CC(C)C1=CC(=C(C=C1)O)CN | |
InChI Key | LWSPQBWZYQXFPB-UHFFFAOYSA-N | |
Synonyms | SCHEMBL17120818, m-Cymen-6-ol |
Spectral Data
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NMR: Predicted shifts include aromatic protons (δ 6.5–7.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .
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Mass Spectrometry: The base peak at m/z 165 corresponds to the molecular ion, with fragmentation patterns indicative of isopropyl and aminomethyl loss .
Synthesis and Manufacturing
Reductive Amination
A common method involves the reduction of a nitro precursor. For example:
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Nitration: 2-Isopropylphenol is nitrated to introduce a nitro group at the para position relative to the hydroxyl group .
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Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-(aminomethyl)-2-isopropylphenol.
Example Reaction:
Transalkylation
Patent US4484011A describes transalkylation of 2-isopropylphenol using acidic catalysts (e.g., clay) to isomerize substituents, though this method primarily yields 4-isopropylphenol . Adaptations for aminomethyl derivatives may require protective group strategies .
Optimization and Yield
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Hydrogenation Conditions: Reactions under 50 psi H₂ at 25°C achieve ~76% yield.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures enhances purity.
Physicochemical Properties
Thermodynamic Data
Property | Value | Source |
---|---|---|
Melting Point | Not reported | – |
Boiling Point | Estimated 250–270°C | |
Density | ~1.05 g/cm³ | |
pKa (phenolic OH) | ~10.5 |
Solubility
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Water: Low solubility due to hydrophobic isopropyl and aromatic groups.
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Organic Solvents: Miscible in ethanol, chloroform, and dimethyl sulfoxide .
Applications and Industrial Relevance
Pharmaceutical Intermediates
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Propofol Analogues: Serves as a precursor in synthesizing anesthetic agents, particularly impurities like 2-isopropylphenol .
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Anticancer Agents: Derivatives such as 4-[bis(2-chloroethyl)amino]-3-isopropylphenol show alkylating activity .
Analytical Chemistry
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Chromogenic Reagents: Used in the 4-Aminoantipyrine method for phenol detection, forming quinone-imide complexes detectable at 500 nm .
Material Science
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Polymer Additives: Enhances thermal stability in epoxy resins due to phenolic antioxidant properties .
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear gloves and lab coats |
Eye Damage | H319 | Use safety goggles |
Acute Toxicity | H302/H312 | Avoid inhalation/ingestion |
Environmental Impact
Analytical Characterization
Chromatographic Methods
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HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min .
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GC-MS: EI mode, column: DB-5MS, identifies fragmentation ions at m/z 150 (M⁺-NH₂) .
Spectroscopic Techniques
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